
2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a bromine and fluorine substitution on the benzene ring, along with a thiophene moiety, making it a unique and potentially valuable molecule in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the bromine, fluorine, and thiophene groups. Common synthetic methods include:
Bromination and Fluorination:
Amidation: The formation of the benzamide core is typically done through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Thiophene Introduction: The thiophene moiety can be introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using thiophene boronic acids or esters
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene moiety, to form different oxidation states and derivatives.
Coupling Reactions: The thiophene group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Common Reagents and Conditions
Bromine and Fluorine Sources: Bromine (Br2), N-bromosuccinimide (NBS), and fluorine reagents like Selectfluor.
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while cross-coupling reactions can produce complex thiophene-containing molecules .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions, along with the thiophene moiety, contribute to its binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluorobenzamide: Lacks the thiophene moiety, resulting in different biological activities.
5-Fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine substitution, affecting its reactivity and properties.
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide: Lacks the fluorine substitution, leading to variations in its chemical behavior
Uniqueness
The presence of both bromine and fluorine substitutions, along with the thiophene moiety, makes 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Eigenschaften
Molekularformel |
C13H11BrFNOS |
|---|---|
Molekulargewicht |
328.20 g/mol |
IUPAC-Name |
2-bromo-5-fluoro-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H11BrFNOS/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(15)4-5-11(10)14/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
AHRZAHLNOQYFHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(C=CC(=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


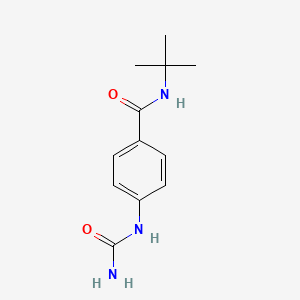
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)

![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)

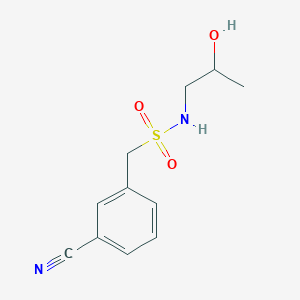
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
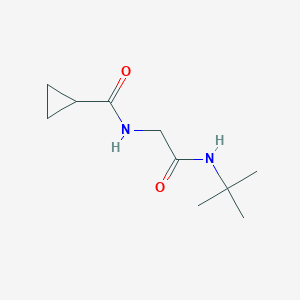
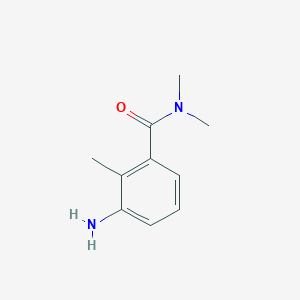
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
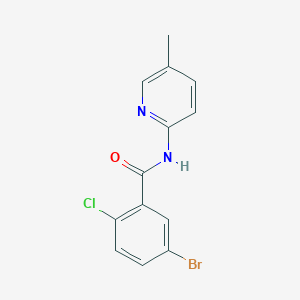
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)

